An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid. While experimental data for this specific molecule is not extensively available in public literature, this document outlines its key chemical identifiers, predicted properties based on its structural moieties, and detailed, field-proven protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar molecules. It emphasizes the causality behind experimental choices and provides self-validating workflows to ensure scientific integrity.
Introduction and Molecular Overview
3-Nitro-4-(4-carboxypiperidine)benzoic acid is a complex organic molecule that incorporates several key functional groups, making its physicochemical characterization critical for its application in fields such as medicinal chemistry and materials science. It features a nitro-substituted aromatic ring, a foundational element in many pharmaceuticals and intermediates, linked to a piperidine ring which itself is substituted with a carboxylic acid. This unique combination results in a di-acidic molecule whose properties, particularly solubility and lipophilicity, are expected to be highly dependent on pH.
Understanding these properties is paramount for predicting the molecule's behavior in various environments, from reaction vessels to biological systems. This guide will first establish the chemical identity of the molecule and then delve into its core physicochemical properties, providing both theoretical predictions and the authoritative experimental methodologies required to determine them with high accuracy.
Chemical Identity and Structure
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IUPAC Name: 4-(4-carboxy-1-piperidinyl)-3-nitrobenzoic acid
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Molecular Formula: C₁₃H₁₄N₂O₆[1]
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Molecular Weight: 294.26 g/mol [1]
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CAS Number: 942474-55-7 (Note: CAS number may vary between suppliers)[2]
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Chemical Structure:
Core Physicochemical Properties: A Predictive Summary
Direct experimental data for 3-Nitro-4-(4-carboxypiperidine)benzoic acid is sparse. The following table summarizes the expected properties based on its structure and data from analogous compounds. The subsequent sections provide detailed protocols for the experimental validation of these key parameters.
| Property | Predicted Value / Expected Behavior | Rationale & Comparative Data |
| Physical State | Solid at 25°C | Aromatic nitro compounds and carboxylic acids are typically solids at room temperature. For example, 3-nitrobenzoic acid is a cream-colored solid.[3] |
| Melting Point (°C) | Not Available | Requires experimental determination. Expected to be relatively high due to hydrogen bonding capabilities and molecular weight. For reference, 3-nitrobenzoic acid melts at 139-141°C.[3] |
| Aqueous Solubility | pH-dependent; low in acidic pH, higher in neutral to basic pH | The molecule possesses two carboxylic acid groups. At low pH, these groups will be protonated and neutral, leading to lower aqueous solubility. As pH increases, deprotonation will form carboxylate anions, significantly increasing solubility due to ion-dipole interactions with water. |
| Acid Dissociation Constants (pKa) | pKa₁ ≈ 3.2 - 3.5 pKa₂ ≈ 4.0 - 4.7 | pKa₁: The benzoic acid proton is acidified by the adjacent electron-withdrawing nitro group. The pKa of 3-nitrobenzoic acid is 3.47.[3] pKa₂: The piperidine carboxylic acid proton is less influenced by the aromatic ring. Its pKa is expected to be similar to that of piperidine-4-carboxylic acid (Isonipecotic acid)[4] or N-Boc-piperidine-4-carboxylic acid (~4.7).[5] |
| Lipophilicity (LogP / LogD) | LogP (neutral): Moderately lipophilic LogD (pH 7.4): Low (negative value) | LogP: The partition coefficient of the fully protonated (neutral) species is likely moderate due to the nitro-aromatic system. LogD: At physiological pH (7.4), the molecule will be predominantly in its di-anionic form, making it highly polar and hydrophilic, resulting in a low or negative LogD value. |
Ionization States and pH-Dependence
The biological and chemical behavior of this molecule is governed by its ionization state, which is a direct function of pH and its two pKa values. Understanding this relationship is critical.
Caption: pH-dependent ionization states of the molecule.
Experimental Protocols for Physicochemical Characterization
The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of 3-Nitro-4-(4-carboxypiperidine)benzoic acid.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method, based on OECD Guideline 105, remains the gold standard for determining equilibrium solubility. It measures the saturation concentration of a compound in a given solvent after a prolonged equilibration period.
Causality and Trustworthiness: The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility. The extended equilibration time (24-48 hours) ensures the system reaches a true saturation point. Including a preliminary test and final concentration analysis by a validated HPLC method ensures accuracy and minimizes artifacts.
Methodology:
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Preliminary Estimation:
-
Prepare a stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).
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Create serial dilutions in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Observe for precipitate formation to estimate the solubility range, which helps in setting the conditions for the definitive experiment.[6]
-
-
Equilibration:
-
Add an excess amount of the solid compound to several vials containing a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to assess pH-dependency). A small excess (e.g., 10% above estimated saturation) is recommended.[7]
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Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[7]
-
Equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is preferable to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
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To remove any suspended microparticulates, withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
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Prepare a calibration curve using a validated analytical method, typically reverse-phase HPLC with UV detection, using standards of known concentrations.
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Analyze the filtered supernatant from the equilibrated sample.
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Determine the concentration of the dissolved compound by interpolating its response against the calibration curve. The result is the equilibrium solubility at that specific pH and temperature.
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Caption: Workflow for Shake-Flask Solubility Measurement.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added incrementally.[5][8]
Causality and Trustworthiness: This method directly measures the change in pH upon neutralization, allowing for the precise identification of the inflection point (equivalence point) and the half-equivalence point, where pH equals pKa.[1][9] Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment is crucial for accuracy.[1] Purging with nitrogen gas prevents dissolved CO₂, an acidic impurity, from interfering with the titration of basic compounds or weak acids.[8]
Methodology:
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System Preparation:
-
Calibrate a high-precision pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[1]
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acidic compound).
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[8]
-
-
Titration Setup:
-
Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[8]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Position the burette tip of an auto-titrator below the solution's surface.
-
-
Titration and Data Collection:
-
Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
Record the pH value after each addition, ensuring the reading is stable.
-
Continue the titration well past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is the pH at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point). For a diprotic acid, the second pKa is found at the midpoint between the first and second equivalence points.
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Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)
The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the shake-flask method for determining the octanol-water partition coefficient (LogP).[10][11] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Causality and Trustworthiness: This method is based on the principle that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus a longer retention time.[12] By creating a calibration curve with a series of reference compounds with known LogP values, the LogP of the test compound can be accurately interpolated.[10] This approach is faster, uses less material, and is less sensitive to impurities than the traditional shake-flask method.[10]
Methodology:
-
System Setup:
-
Use an HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). For LogP determination of an ionizable compound, the pH of the aqueous phase must be adjusted to ensure the compound is in its neutral, non-ionized form (e.g., pH < 2 for this di-acid).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each reference standard individually and record its retention time (t_R).
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured by injecting a non-retained compound like uracil).
-
Plot log(k) versus the known LogP values of the standards. Perform a linear regression to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.
-
Record its retention time (t_R) and calculate its retention factor (k).
-
-
LogP Calculation:
-
Using the calculated log(k) for the test compound, determine its LogP value by interpolating from the linear regression equation of the calibration curve.[10]
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Safety, Handling, and Storage
As a novel chemical, specific toxicity data for 3-Nitro-4-(4-carboxypiperidine)benzoic acid is not available. However, based on its structure containing an aromatic nitro group, prudent laboratory practices for this chemical class should be followed.
-
Handling: Aromatic nitrocompounds can be toxic and are often absorbed through the skin.[10] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Avoid creating dust.[13]
-
Thermal Stability: Organic nitrocompounds can be thermally unstable and may decompose exothermically at elevated temperatures or in the presence of contaminants.[8][11] Avoid heating the compound excessively unless its thermal stability has been characterized by methods such as Differential Scanning Calorimetry (DSC).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, ignition sources, and incompatible materials such as strong bases, oxidizing agents, and reducing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Never dispose of nitro compounds down the drain.[13][14]
Conclusion
3-Nitro-4-(4-carboxypiperidine)benzoic acid is a di-acidic molecule whose physicochemical profile is dominated by its two ionizable carboxylic acid groups and its nitroaromatic core. While direct experimental data is limited, its properties can be reliably predicted and, more importantly, determined using the authoritative and validated experimental protocols detailed in this guide. Accurate measurement of its solubility, pKa, and LogD is essential for any researcher aiming to utilize this compound effectively in drug discovery, chemical synthesis, or other scientific applications. The methodologies provided herein offer a clear and robust pathway to achieving this critical characterization.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
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Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Moshang Chemical. (n.d.). 3-Nitro-4-(4-carboxypiperidine)benzoic acid - CAS No. 942474-55-7. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). CID 102115559 | C13H14N2O6. Retrieved from [Link]
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International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
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SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]
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